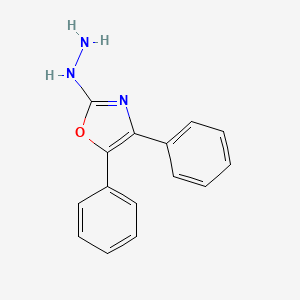![molecular formula C16H12N2O B14741596 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium CAS No. 5563-39-3](/img/structure/B14741596.png)
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium is a heterocyclic compound with a unique structure that includes both cinnoline and phenylethenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium typically involves the reaction of cinnoline derivatives with phenylethenyl compounds under specific conditions. One common method involves the use of Rh(III)-catalyzed C-H activation/annulation reactions with 2-phenyl-2H-indazole and internal alkynes . This method results in the formation of structurally important polycyclic heteroaromatic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium include other cinnoline derivatives and phenylethenyl compounds. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cinnoline and phenylethenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
5563-39-3 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)17-18/h1-12H/b11-10+ |
InChIキー |
XZYBKQOXETWANU-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=C[N+](=NC3=CC=CC=C32)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=CC2=C[N+](=NC3=CC=CC=C32)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)

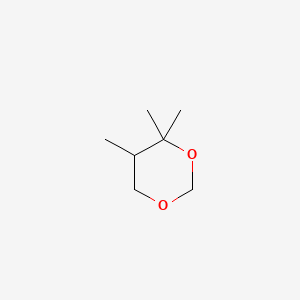
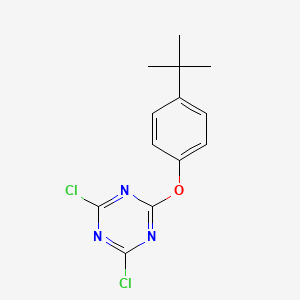
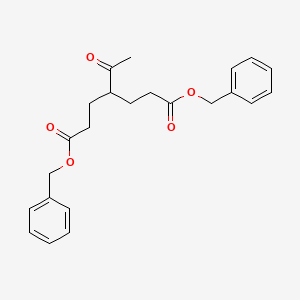
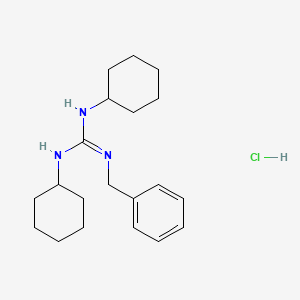
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
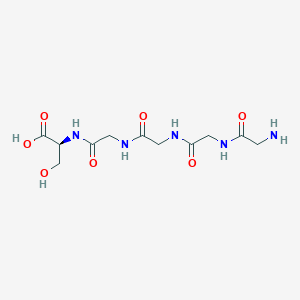
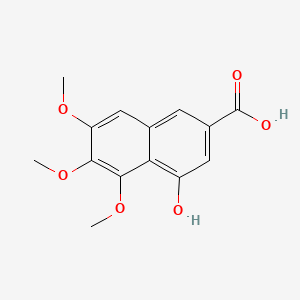
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
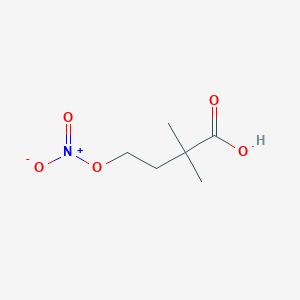
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

